molecular formula C18H21NO6S B11003366 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

Cat. No.: B11003366
M. Wt: 379.4 g/mol
InChI Key: ATSUAHPBINPENS-UHFFFAOYSA-N
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Description

2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. This particular compound combines the structural features of coumarins and sulfonamides, potentially enhancing its pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the coumarin derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the sulfonamide derivative with N-methylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin structure, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s coumarin and sulfonamide moieties suggest potential antimicrobial and anti-inflammatory activities. It can be used in studies to explore new therapeutic agents for bacterial infections and inflammatory diseases.

Medicine

In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. Its dual functional groups may offer synergistic effects, enhancing its efficacy as a therapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes, due to the inherent properties of the coumarin core.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide likely involves multiple pathways:

    Molecular Targets: The compound may target bacterial enzymes or inflammatory mediators, inhibiting their activity and thus exerting antimicrobial or anti-inflammatory effects.

    Pathways Involved: It may interfere with bacterial DNA gyrase or topoisomerase, enzymes crucial for bacterial DNA replication. In inflammatory pathways, it could inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core and exhibit similar biological activities.

    Sulfonamide derivatives: Compounds like sulfanilamide also possess the sulfonamide group and are known for their antimicrobial properties.

Uniqueness

What sets 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide apart is the combination of the coumarin and sulfonamide moieties in a single molecule. This unique structure may offer enhanced or synergistic biological activities, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H21NO6S

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

InChI

InChI=1S/C18H21NO6S/c1-11-8-17(21)25-18-12(2)15(5-4-14(11)18)24-9-16(20)19(3)13-6-7-26(22,23)10-13/h4-5,8,13H,6-7,9-10H2,1-3H3

InChI Key

ATSUAHPBINPENS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C3CCS(=O)(=O)C3

Origin of Product

United States

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